3-Chloro-5-iodobenzenethiol

Sequential cross-coupling Chemoselective oxidative addition Bond dissociation energy

3-Chloro-5-iodobenzenethiol (CAS 1822756-99-9, C₆H₄ClIS, MW 270.52) is a 3,5-dihalogenated thiophenol bearing chlorine and iodine substituents meta to the thiol group. It is classified as a polyhalogenated arenethiol building block, typically supplied at ≥95% purity for research use.

Molecular Formula C₆H₄ClIS
Molecular Weight 270.52
Cat. No. B1151204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-iodobenzenethiol
Molecular FormulaC₆H₄ClIS
Molecular Weight270.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-iodobenzenethiol: Core Physicochemical Identity and Procurement Baseline for a Mixed Dihalogenated Thiophenol Building Block


3-Chloro-5-iodobenzenethiol (CAS 1822756-99-9, C₆H₄ClIS, MW 270.52) is a 3,5-dihalogenated thiophenol bearing chlorine and iodine substituents meta to the thiol group . It is classified as a polyhalogenated arenethiol building block, typically supplied at ≥95% purity for research use . The compound is catalogued by Toronto Research Chemicals (TRC) under product number C367430 and is structurally positioned as the iodo-analog of 3-bromo-5-chlorobenzenethiol (B682145), a known reactant in GPR120 agonist synthesis .

Why 3-Chloro-5-iodobenzenethiol Cannot Be Replaced by Generic Mono- or Other Dihalogenated Thiophenols: The Quantitative Differentiation Problem


Halogenated thiophenols are not interchangeable because the identity, number, and relative position of halogen atoms govern three interdependent selection-critical properties: (i) chemoselective reactivity in sequential cross-coupling, dictated by the C–X bond dissociation energy gap; (ii) thiol acidity (pKa), which controls nucleophilicity and thiolate speciation; and (iii) lipophilicity and polarizability, which affect solubility, membrane permeability, and crystallographic phasing power [1]. Replacing 3-chloro-5-iodobenzenethiol with 3-bromo-5-chlorobenzenethiol collapses the C–I/C–Cl selectivity window of approximately 33 kcal/mol to a C–Br/C–Cl window of approximately 16 kcal/mol, substantially narrowing the operational margin for orthogonal coupling [2]. Substituting a monohalogenated analog (e.g., 3-chlorobenzenethiol) eliminates the possibility of sequential functionalization entirely. These quantitative property gaps mean that generic substitution carries a high risk of failed reaction sequences or altered biological probe behavior.

3-Chloro-5-iodobenzenethiol: Comparator-Based Quantitative Differentiation Evidence for Procurement Decision-Making


C–I vs C–Cl Bond Dissociation Energy Gap Enables Broader Chemoselective Coupling Window Than Bromo-Chloro and Dichloro Analogs

The carbon–iodine bond in iodoarenes has a dissociation energy of 64 kcal/mol, versus 97 kcal/mol for the carbon–chlorine bond in chloroarenes, yielding a 33 kcal/mol differential that governs chemoselectivity in palladium-catalyzed oxidative addition [1]. In 3-chloro-5-iodobenzenethiol, this large BDE gap permits selective iodine-site coupling (e.g., Suzuki, Sonogashira, or C–S cross-coupling) while leaving the chlorine substituent intact for a subsequent orthogonal reaction. By contrast, the comparator 3-bromo-5-chlorobenzenethiol presents a C–Br BDE of approximately 81 kcal/mol, reducing the C–Br/C–Cl gap to only ~16 kcal/mol . The narrower gap of the bromo-chloro analog increases the risk of competitive or tandem coupling at both halogen sites under typical catalytic conditions, thereby reducing the effective selectivity margin available for iterative synthesis.

Sequential cross-coupling Chemoselective oxidative addition Bond dissociation energy

Thiol pKa Tuning by Dual Halogen Substitution: Acidity Modulation Relative to Monohalogenated Thiophenols

The acidity of the thiol proton in 3-chloro-5-iodobenzenethiol is governed by the combined electron-withdrawing inductive effects of the chlorine and iodine substituents. Using experimentally determined pKa values from Danehy and Parameswaran (1968), 3-chlorothiophenol has pKa ≈ 9.0 and 3-iodothiophenol has pKa ≈ 9.9 in aqueous solution [1]. The presence of both substituents on the target compound is expected, through additive inductive effects, to shift the pKa to a value below 9.0—more acidic than either monohalogenated analog. The 2-hydroxy-5-halothiophenol series provides a supporting quantitative framework: pK₁ values decrease from 5.10 (chloro) to 5.05 (bromo) to 5.00 (iodo), consistent with the increasing polarizability of the heavier halogen stabilizing the conjugate base [2]. For 3-chloro-5-iodobenzenethiol, the dual electron-withdrawing environment yields a thiol that is more acidic than 3-chlorobenzenethiol (pKa ~9.0), 3-iodobenzenethiol (pKa ~9.9), and 3-bromo-5-chlorobenzenethiol (estimated pKa between its monosubstituted constituents).

Thiolate nucleophilicity pH-dependent reactivity Thiol pKa

Iodine Heavy-Atom Effect for Macromolecular Crystallography: Phasing Power Unavailable from Bromo-Chloro or Dichloro Analogs

Iodine (atomic number 53) provides substantially greater anomalous scattering for X-ray crystallographic phasing than bromine (Z = 35) or chlorine (Z = 17). The anomalous scattering factor f'' at Cu Kα wavelength (1.54 Å) is approximately 6.9 electrons for iodine, versus 1.2 electrons for bromine and 0.5 electrons for chlorine [1]. When 3-chloro-5-iodobenzenethiol is incorporated into a ligand or covalent probe, the iodine atom serves as an intrinsic heavy-atom label for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing of protein–ligand co-crystal structures. The comparator 3-bromo-5-chlorobenzenethiol offers only bromine (f'' ≈ 1.2 e⁻), which is marginal for routine SAD phasing without additional derivatization. The dichloro analog provides no useful anomalous signal. This makes the iodo-substituted compound the preferred choice when crystallographic structure determination of the target–ligand complex is required alongside biochemical or cellular assay data.

X-ray crystallography SAD/MAD phasing Heavy-atom derivatization

Distinct Oxidative Addition Mechanism of Iodoarenes vs Chloroarenes Enables Orthogonal Pd-Catalyzed Reaction Cascades

Barrios-Landeros et al. (JACS, 2005) demonstrated that iodoarenes, bromoarenes, and chloroarenes undergo oxidative addition to Pd(0) through mechanistically distinct pathways [1]. Iodobenzene reacts via irreversible associative displacement of phosphine, bromobenzene via rate-limiting phosphine dissociation, and chlorobenzene via reversible phosphine dissociation followed by rate-limiting oxidative addition. These mechanistic differences create a kinetic hierarchy in which the iodine site of 3-chloro-5-iodobenzenethiol reacts first and irreversibly under mild conditions, while the chlorine site requires more forcing conditions and/or specialized ligands (e.g., electron-rich, bulky phosphines) for activation. This kinetic orthogonality is more pronounced for the iodo-chloro pair than for the bromo-chloro pair in 3-bromo-5-chlorobenzenethiol, because the mechanistic distinction between iodo- and chloroarene activation pathways is sharper than between bromo- and chloroarene pathways. The RSC study by Galushko et al. (Inorg. Chem. Front., 2021) further emphasizes that oxidative addition rate differences alone do not fully capture the reactivity gap; additional post-oxidative-addition factors disproportionately disfavor chloroarene reactivity, reinforcing the advantage of retaining a reactive iodo handle [2].

Oxidative addition mechanism Palladium catalysis Reaction kinetics

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs 3-Bromo-5-chlorobenzenethiol

3-Chloro-5-iodobenzenethiol (MW 270.52) is approximately 21% heavier than 3-bromo-5-chlorobenzenethiol (MW 223.52) due to the replacement of bromine (atomic weight 79.9) with iodine (atomic weight 126.9) . This mass increase affects both the physicochemical properties and the detectability of the compound and its derivatives. Despite the mass increase, the computed lipophilicity values are closely matched: XLogP3 = 3.4 for 3-chloro-5-iodobenzenethiol versus LogP = 3.44 for 3-bromo-5-chlorobenzenethiol [1]. The near-identical LogP indicates that substitution of Br→I does not substantially alter the partitioning behavior, meaning that biological membrane permeability of derived conjugates is likely to be preserved while the iodine atom provides superior mass spectrometric sensitivity and isotopic signature for metabolite tracking. The heavier molecular weight also facilitates LC-MS identification and quantification in complex biological matrices due to reduced background interference in the higher m/z range.

Lipophilicity Molecular recognition ADME profiling

GPR120 Agonist Program Relevance: Iodo-Analog Differentiation from the Bromo Reference Compound B682145

3-Chloro-5-iodobenzenethiol is explicitly catalogued as an analog of 3-bromo-5-chlorobenzenethiol (TRC product B682145), which is a reactant used in the preparation of GPR120 agonists . GPR120 (FFAR4) is a therapeutic target for type 2 diabetes, obesity, and inflammation [1]. The iodine-for-bromine substitution in the building block enables exploration of halogen-dependent structure–activity relationships (SAR) within the thioaryl GPR120 agonist series claimed in patent WO2014069963A1 / EP2914580 [2]. Iodine's greater polarizability and capacity for halogen bonding can alter ligand–receptor binding interactions relative to bromine, while the larger van der Waals radius (I = 1.98 Å vs Br = 1.85 Å) probes steric tolerance in the receptor binding pocket. For medicinal chemistry teams pursuing GPR120 programs, procuring 3-chloro-5-iodobenzenethiol alongside B682145 enables direct comparative assessment of halogen effects on agonist potency, efficacy, and metabolic stability within the same synthetic series.

GPR120 agonist Medicinal chemistry Halogen SAR

3-Chloro-5-iodobenzenethiol: Evidence-Backed Application Scenarios for Scientific Procurement


Iterative Chemoselective Cross-Coupling for Complex Aryl Thioether Library Synthesis

Research teams constructing diverse aryl thioether libraries benefit from the 33 kcal/mol C–I/C–Cl BDE gap in 3-chloro-5-iodobenzenethiol. The iodine site undergoes rapid, selective oxidative addition with Pd(0) catalysts under mild, room-temperature conditions via an irreversible associative mechanism, enabling clean first-stage C–S, Suzuki, or Sonogashira coupling [1]. The chlorine site remains inert under these conditions and can be activated subsequently using specialized electron-rich phosphine ligands at elevated temperature. This two-step orthogonal coupling strategy cannot be replicated with the same fidelity using 3-bromo-5-chlorobenzenethiol (ΔBDE ≈ 16 kcal/mol), where competitive coupling at both sites is more difficult to suppress. Procurement of 3-chloro-5-iodobenzenethiol specifically enables this sequential synthetic workflow. [2]

Protein–Ligand Co-Crystallography with Built-In Iodine SAD Phasing

Structural biology groups engaged in fragment-based drug discovery or structure-based lead optimization can utilize 3-chloro-5-iodobenzenethiol as a derivatization reagent that introduces an iodine atom (f'' ≈ 6.9 e⁻ at Cu Kα) directly into the ligand scaffold. The resulting co-crystals are amenable to experimental SAD phasing without additional heavy-atom soaking, selenomethionine incorporation, or molecular replacement [1]. This is a decisive advantage over 3-bromo-5-chlorobenzenethiol (Br f'' ≈ 1.2 e⁻) and 3,5-dichlorobenzenethiol (Cl f'' ≈ 0.5 e⁻), which provide insufficient anomalous signal for routine phasing. The preserved LogP (~3.4) of the iodo compound also minimizes perturbations to ligand solubility and protein binding behavior relative to the bromo analog. [2]

Halogen SAR Expansion in GPR120 Agonist Medicinal Chemistry Programs

Medicinal chemistry teams pursuing GPR120 (FFAR4) agonists for type 2 diabetes and metabolic disorders can procure 3-chloro-5-iodobenzenethiol (TRC C367430) alongside the established reference building block 3-bromo-5-chlorobenzenethiol (TRC B682145) to systematically explore halogen-dependent SAR within the thioaryl agonist chemical series claimed in WO2014069963A1 [1]. The iodine substituent's higher polarizability and stronger halogen-bond donor character may enhance binding affinity or selectivity, while the nearly identical LogP (~3.4 vs ~3.44) ensures that any observed potency differences are attributable to electronic and steric factors rather than altered partitioning. The higher molecular weight of iodo-containing derivatives also facilitates metabolic stability assessment via distinctive LC-MS isotopic patterns. [2]

pH-Tuned Thiolate Chemistry Exploiting Enhanced Acidity Relative to Monohalogenated Thiophenols

Synthetic methodologies that require thiolate generation at near-neutral pH—such as bioconjugation, metal–thiolate framework assembly, or S-functionalization of acid-sensitive substrates—benefit from the enhanced acidity of 3-chloro-5-iodobenzenethiol (predicted pKa < 9.0) relative to 3-iodobenzenethiol (pKa ≈ 9.9) or 3-chlorobenzenethiol (pKa ≈ 9.0) [1]. The dual electron-withdrawing substituents shift the thiol–thiolate equilibrium toward the conjugate base at lower pH, enabling efficient nucleophilic thiolate reactions without requiring strong bases (e.g., NaH, KOtBu) that may promote unwanted side reactions. This property is particularly valuable in late-stage functionalization of complex intermediates where base-sensitive functionalities (esters, epimerizable stereocenters, β-lactams) are present. The pK₁ trend observed in the 2-hydroxy-5-halothiophenol series (Cl: 5.10 → I: 5.00) provides quantitative support for this additive inductive model. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-iodobenzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.